potassium;(Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate
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Overview
Description
Potassium;(Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of acrylates Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Potassium;(Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium;(Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of potassium;(Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acrylates and derivatives with cyano and methoxyphenyl groups, such as ethyl (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate .
Uniqueness
Potassium;(Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
potassium;(Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3.K/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1/b9-6+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFNHDNJTCKPDX-MLBSPLJJSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(=O)[O-])C#N.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C(=O)[O-])/C#N.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8KNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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